2-(2,4-dichlorophenoxy)-N-[(2-iodophenyl)carbamothioyl]acetamide 2-(2,4-dichlorophenoxy)-N-[(2-iodophenyl)carbamothioyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0988833
InChI: InChI=1S/C15H11Cl2IN2O2S/c16-9-5-6-13(10(17)7-9)22-8-14(21)20-15(23)19-12-4-2-1-3-11(12)18/h1-7H,8H2,(H2,19,20,21,23)
SMILES: C1=CC=C(C(=C1)NC(=S)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)I
Molecular Formula: C15H11Cl2IN2O2S
Molecular Weight: 481.1 g/mol

2-(2,4-dichlorophenoxy)-N-[(2-iodophenyl)carbamothioyl]acetamide

CAS No.:

Cat. No.: VC0988833

Molecular Formula: C15H11Cl2IN2O2S

Molecular Weight: 481.1 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-dichlorophenoxy)-N-[(2-iodophenyl)carbamothioyl]acetamide -

Specification

Molecular Formula C15H11Cl2IN2O2S
Molecular Weight 481.1 g/mol
IUPAC Name 2-(2,4-dichlorophenoxy)-N-[(2-iodophenyl)carbamothioyl]acetamide
Standard InChI InChI=1S/C15H11Cl2IN2O2S/c16-9-5-6-13(10(17)7-9)22-8-14(21)20-15(23)19-12-4-2-1-3-11(12)18/h1-7H,8H2,(H2,19,20,21,23)
Standard InChI Key AQZAUQHNTOWCLT-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=S)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)I
Canonical SMILES C1=CC=C(C(=C1)NC(=S)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)I

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator